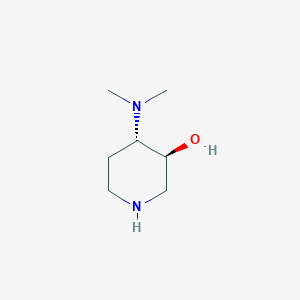
1-(2-Chlorophenyl)-3-(4-methylphenyl)urea
Overview
Description
1-(2-Chlorophenyl)-3-(4-methylphenyl)urea (CPMU) is an organic compound that has been studied extensively for its potential applications in scientific research. CPMU is a synthetic compound that can be synthesized from a variety of starting materials, and has been used in a variety of laboratory experiments.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(4-methylphenyl)urea has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds, as a catalyst for organic reactions, and as a fluorescent probe for the detection of biomolecules. It has also been used as a model compound for studying the structure and properties of organic compounds, and for studying the reactivity of organic compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea is not fully understood. It is believed that 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea acts as an electron acceptor, and that it can be used to transfer electrons from one molecule to another. This can be used to catalyze reactions, as well as to detect and identify biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
1-(2-Chlorophenyl)-3-(4-methylphenyl)urea has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. It is also relatively non-toxic and non-irritating. However, 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea is not soluble in water, and is sensitive to light and air.
Future Directions
There are several potential future directions for the use of 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea in scientific research. One potential direction is to use 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea as a model compound for studying the structure and properties of organic compounds. Another potential direction is to use 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea as a fluorescent probe for the detection of biomolecules. In addition, 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea could be used to study the reactivity of organic compounds, and to develop new synthetic methods. Finally, 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea could be used to study the biochemical and physiological effects of organic compounds on living organisms.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(4-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10-6-8-11(9-7-10)16-14(18)17-13-5-3-2-4-12(13)15/h2-9H,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRMQWUYCATADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304095 | |
| Record name | 1-(2-chlorophenyl)-3-(4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13256-69-4 | |
| Record name | NSC164166 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-chlorophenyl)-3-(4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-CHLOROPHENYL)-3-(P-TOLYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methyl-3,3,6,9-tetraoxo-1,2,5,5a,9a,9b-hexahydrobenzo[e][1]benzothiol-8-yl)acetamide](/img/structure/B1651607.png)



![4-[3-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid](/img/structure/B1651617.png)




![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol](/img/structure/B1651625.png)
![Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]-](/img/structure/B1651626.png)


